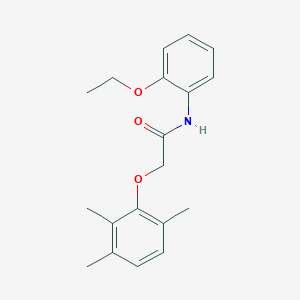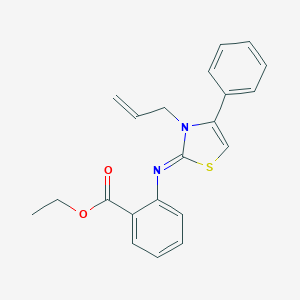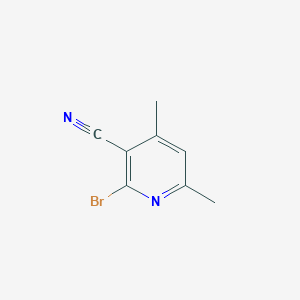
N-(2-ethoxyphenyl)-2-(2,3,6-trimethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETAA is a chemical compound that belongs to the class of acetamides. It is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol. ETAA has been found to exhibit promising therapeutic properties, making it a subject of interest in scientific research.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for N-(2-ethoxyphenyl)-2-(2,3,6-trimethylphenoxy)acetamide involves the synthesis of 2-(2,3,6-trimethylphenoxy)acetic acid followed by its conversion to the corresponding acid chloride, which is then reacted with 2-ethoxyaniline to yield the target compound.
Starting Materials
2,3,6-trimethylphenol, Chloroacetic acid, Thionyl chloride, 2-ethoxyaniline, Triethylamine, Diethyl ether, Sodium bicarbonate, Sodium chloride, Wate
Reaction
2,3,6-trimethylphenol is first reacted with chloroacetic acid in the presence of thionyl chloride to yield 2-(2,3,6-trimethylphenoxy)acetic acid., The resulting acid is then converted to its corresponding acid chloride by reacting it with thionyl chloride., In a separate flask, 2-ethoxyaniline is reacted with triethylamine in diethyl ether to yield the corresponding amine salt., The acid chloride is then added dropwise to the amine salt solution under stirring., The reaction mixture is stirred for several hours at room temperature, after which it is quenched with a solution of sodium bicarbonate., The resulting mixture is extracted with diethyl ether, and the organic layer is dried over sodium sulfate., The solvent is then evaporated under reduced pressure to yield the crude product., The crude product is purified by recrystallization from a suitable solvent to yield N-(2-ethoxyphenyl)-2-(2,3,6-trimethylphenoxy)acetamide as a white solid.
作用機序
The exact mechanism of action of ETAA is not fully understood. However, it has been suggested that ETAA may exert its therapeutic effects by modulating the activity of certain enzymes and proteins in the body.
生化学的および生理学的効果
ETAA has been found to exhibit various biochemical and physiological effects in the body. It has been shown to reduce inflammation, inhibit cancer cell growth, and improve insulin sensitivity in mice.
実験室実験の利点と制限
One advantage of using ETAA in lab experiments is its potential therapeutic properties, which make it a promising candidate for drug development. However, one limitation is that the exact mechanism of action of ETAA is not fully understood, which may make it challenging to optimize its therapeutic effects.
将来の方向性
There are several future directions for research on ETAA. One direction is to further investigate its anti-inflammatory properties and potential use in treating inflammatory diseases such as arthritis. Another direction is to explore its potential as a cancer treatment, particularly in combination with other drugs. Additionally, more research is needed to fully understand the mechanism of action of ETAA and to optimize its therapeutic effects.
In conclusion, ETAA is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic uses. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on ETAA may lead to the development of new and effective treatments for various diseases.
科学的研究の応用
ETAA has been investigated for its potential therapeutic uses in various scientific research studies. One study found that ETAA has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in mice. Another study showed that ETAA can inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer treatment.
特性
IUPAC Name |
N-(2-ethoxyphenyl)-2-(2,3,6-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-5-22-17-9-7-6-8-16(17)20-18(21)12-23-19-14(3)11-10-13(2)15(19)4/h6-11H,5,12H2,1-4H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGOTQBAZOWYEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)COC2=C(C=CC(=C2C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-(2,3,6-trimethylphenoxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2,4-dimethyl-5-{[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-1H-pyrrole-3-carboxylate](/img/structure/B383345.png)
![3-(4-chlorophenoxy)-6-ethyl-2-methyl-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one](/img/structure/B383346.png)
![2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B383348.png)
![11-methyl-10,11,12,13-tetrahydro-14H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a][1,2,4]triazolo[4,3-c]phthalazin-14-one](/img/structure/B383350.png)
![5-Benzhydrylsulfanylquinazolino[2,3-a]phthalazin-8-one](/img/structure/B383351.png)
![2-[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B383352.png)
![Methyl 2-({[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-4-phenyl-3-thiophenecarboxylate](/img/structure/B383354.png)





![1-(4-Methylpiperidin-1-yl)-2-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl)sulfanyl]ethanone](/img/structure/B383364.png)
